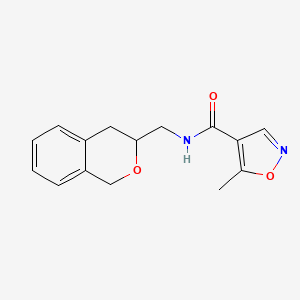

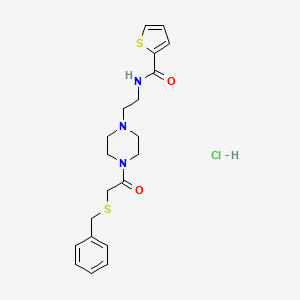

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

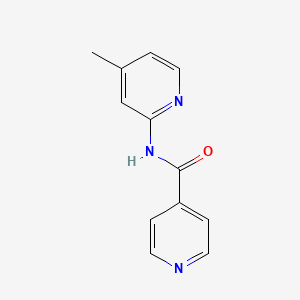

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide, also known as IMC-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising effects in treating various diseases, including fibromyalgia, chronic fatigue syndrome, and irritable bowel syndrome.

Wissenschaftliche Forschungsanwendungen

Auxiliary-Directed C-H Bond Activation

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide is utilized in the field of organic synthesis, particularly in auxiliary-directed palladium-catalyzed γ-C(sp(3))-H bond activation of α-aminobutanoic acid derivatives. This method employs new bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties, leading to selective and efficient arylation and alkylation. This approach facilitates the synthesis of various γ-substituted non-natural amino acids, with the auxiliary group being conveniently removable under mild conditions (Pasunooti et al., 2015).

Inhibition of Dihydroorotate Dehydrogenase

Research on isoxazole derivatives, including N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide, has demonstrated their potential as immunosuppressive agents through the inhibition of mitochondrial dihydroorotate dehydrogenase. This enzyme plays a crucial role in pyrimidine de novo synthesis, essential for immune cell functions. The inhibition of this pathway by isoxazole derivatives, such as leflunomide and its active metabolite A77-1726, shows promising results in disease-modifying antirheumatic drugs now in clinical trials (Knecht & Löffler, 1998).

Synthesis of Isoxazole-carboxamide Derivatives

The synthesis of isoxazole-carboxamide derivatives, including 3-methylisoxazole-5-carboxamides, is a notable application. These compounds are synthesized through one-pot reactions involving isoxazole-5-carboxylic acid and various amines or pyrazoles, yielding a diverse array of carboxamide and pyrazole-carbonyl derivatives. Such derivatives have potential applications in developing new pharmaceuticals and research chemicals (Martins et al., 2002).

Bimetallic Composite Catalysts

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide serves as a ligand in creating bimetallic boron-containing heterogeneous catalysts. These catalysts show high activity in the Suzuki reaction in aqueous media, providing efficient methods for synthesizing heterobiaryls containing furyl and thienyl rings. This application underscores the compound's versatility in facilitating green chemistry and catalysis research (Bumagin et al., 2019).

Eigenschaften

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-10-14(8-17-20-10)15(18)16-7-13-6-11-4-2-3-5-12(11)9-19-13/h2-5,8,13H,6-7,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMBZLHGRLSKAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2CC3=CC=CC=C3CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate](/img/structure/B2420004.png)

![2-(4-chlorophenoxy)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2420013.png)

![N-{[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-5-formyl-1H-pyrrole-2-carboxamide](/img/structure/B2420014.png)

![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2420017.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2420018.png)